Tri-n-propyl-d21 phosphate

Übersicht

Beschreibung

Tri-n-propyl-d21 phosphate is an organophosphorus compound with the molecular formula C9H21O4P. It is a deuterium-labeled version of tripropyl phosphate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used as a flame retardant and plasticizer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tri-n-propyl-d21 phosphate typically involves the reaction of phosphorus oxychloride with deuterated propanol (C3D7OH) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

POCl3+3C3D7OH→(C3D7O)3PO+3HCl

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Tri-n-propyl-d21 phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and deuterated propanol.

Oxidation: It can be oxidized to form phosphoric acid derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the propyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products

Hydrolysis: Phosphoric acid and deuterated propanol.

Oxidation: Phosphoric acid derivatives.

Substitution: Various substituted phosphates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tri-n-propyl-d21 phosphate is widely used in scientific research due to its unique properties:

Chemistry: Used as a flame retardant and plasticizer in various polymer formulations.

Biology: Utilized in studies involving deuterium-labeled compounds to trace metabolic pathways and reaction mechanisms.

Medicine: Employed in pharmacokinetic studies to understand the distribution and metabolism of deuterium-labeled drugs.

Industry: Applied in the production of flame-retardant materials and as a plasticizer in the manufacturing of flexible plastics

Wirkmechanismus

The mechanism of action of Tri-n-propyl-d21 phosphate involves its interaction with various molecular targets. As a flame retardant, it acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. In biological systems, the deuterium labeling allows for the tracking of metabolic pathways and the study of drug metabolism. The deuterium atoms provide a distinct signal in spectroscopic analyses, making it easier to trace the compound’s behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tri-n-propyl phosphate: The non-deuterated version of Tri-n-propyl-d21 phosphate.

Triethyl phosphate: Another organophosphorus compound used as a flame retardant and plasticizer.

Triphenyl phosphate: A similar compound with phenyl groups instead of propyl groups, used for similar applications.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more precise tracking and analysis in spectroscopic studies, making it a valuable tool in various scientific fields .

Biologische Aktivität

Tri-n-propyl-d21 phosphate (TPP-d21) is a deuterated organophosphate compound that has garnered attention in various fields, including environmental science and microbiology. This article explores its biological activity, particularly focusing on its interactions with microbial communities and potential ecological impacts.

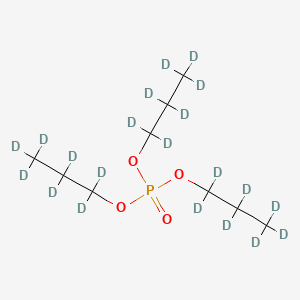

This compound is a deuterated analog of tri-n-propyl phosphate, characterized by the substitution of hydrogen atoms with deuterium. This modification aids in tracing and analyzing the compound's behavior in biological systems. The chemical structure can be represented as follows:

- Chemical Formula :

- CAS Number : 1219794-92-9

Microbial Interactions and Degradation

Recent studies have highlighted the role of TPP-d21 in microbial metabolism, particularly its degradation by specific bacterial communities in marine environments. The compound has been used as an internal standard in experiments assessing microbial consumption of organophosphate esters (OPEs) in seawater.

Key Findings from Research

-

Microbial Community Dynamics :

- The addition of TPP-d21 to seawater samples resulted in significant changes in the microbial community composition. Notably, bacteria from the Flavobacteria group exhibited increased activity, suggesting their potential to degrade OPEs effectively .

- The relative abundance of SAR11 , a prominent marine bacterial group, also increased in response to TPP-d21, indicating a shift towards heterotrophic metabolism facilitated by the presence of this organophosphate .

- Degradation Rates :

- Alkaline Phosphatase Activity :

Case Study 1: Marine Microbial Communities

A controlled experiment was conducted to assess the impact of TPP-d21 on marine microbial communities. Seawater samples were amended with varying concentrations of TPP-d21, and subsequent changes in community structure were monitored using 16S rRNA sequencing.

| Parameter | Control (No TPP) | 10 µg/L TPP | 100 µg/L TPP |

|---|---|---|---|

| Total Bacterial Count (cells/mL) | 2.5 x 10^6 | 3.0 x 10^6 | 4.5 x 10^6 |

| Flavobacteria (% of total) | 8% | 15% | 25% |

| SAR11 (% of total) | 12% | 20% | 30% |

The data indicate a clear increase in both total bacterial counts and specific groups known for their ability to degrade organophosphates as the concentration of TPP-d21 increased.

Case Study 2: Estrogenic Activity Assessment

In another study focusing on the endocrine-disrupting potential of organophosphates, TPP-d21 was tested for estrogenic activity using zebrafish models. The results indicated that while TPP-d21 displayed some level of estrogenic activity, it was significantly lower than that observed with other organophosphate esters.

Eigenschaften

IUPAC Name |

tris(1,1,2,2,3,3,3-heptadeuteriopropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-9H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPQRKFMDQNODS-JPWMFWTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=O)(OCCC)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016868 | |

| Record name | tris[(2H7)propyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219794-92-9 | |

| Record name | tris[(2H7)propyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.